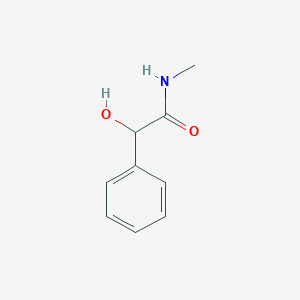

2-Hydroxy-N-methyl-2-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-N-methyl-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUJGXTIIVWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-72-9 | |

| Record name | 2-hydroxy-N-methyl-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-N-methyl-2-phenylacetamide chemical structure and properties

Introduction

2-Hydroxy-N-methyl-2-phenylacetamide, also known as N-methyl mandelamide, is an alpha-hydroxy amide derivative of mandelic acid.[1] While specific research on this compound is limited, its structural similarity to other biologically active phenylacetamides and mandelic acid derivatives suggests its potential as a valuable molecule in medicinal and synthetic chemistry.[2] This guide provides a comprehensive overview of its chemical structure, predicted properties, a proposed synthesis protocol, and an analysis of its expected spectral characteristics. The information herein is synthesized from publicly available data on the compound and its close analogs, offering a foundational resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The core structure of this compound features a phenyl group and a hydroxyl group attached to the alpha-carbon of an N-methylated acetamide. This chiral center is a key feature, suggesting that its enantiomers may exhibit different biological activities.

Sources

CAS number and identifiers for N-methylmandelamide

Topic: CAS number and identifiers for N-methylmandelamide Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Stereochemical Variants, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Methylmandelamide (N-methyl-2-hydroxy-2-phenylacetamide) is a critical chiral building block in the synthesis of adrenergic agents and a versatile intermediate for asymmetric catalysis ligands. While often overshadowed by its parent compound, mandelic acid, the N-methyl amide derivative serves as a pivotal junction in the manufacturing of phenylethanolamine drugs, most notably Phenylephrine .

This guide provides a definitive reference for the chemical identity, physicochemical properties, and synthetic protocols of N-methylmandelamide, distinguishing between its enantiomeric forms to ensure precision in research and development applications.

Chemical Identity & Identifiers

Precise identification is paramount in chiral chemistry. N-Methylmandelamide exists in two enantiomeric forms—(S) and (R)—and as a racemic mixture. The (S)-enantiomer is frequently cited in the context of asymmetric ligand synthesis, while the (R)-enantiomer is the direct precursor to (R)-Phenylephrine.

Nomenclature & Registry Numbers

| Parameter | (S)-Enantiomer | (R)-Enantiomer | Racemic / Unspecified |

| CAS Number | 65645-88-7 | 89843-35-6 | Not widely indexed |

| IUPAC Name | (2S)-2-hydroxy-N-methyl-2-phenylacetamide | (2R)-2-hydroxy-N-methyl-2-phenylacetamide | 2-hydroxy-N-methyl-2-phenylacetamide |

| Common Synonyms | (S)-N-Methylmandelamide; (S)-alpha-Hydroxy-N-methylbenzeneacetamide | (R)-N-Methylmandelamide; (R)-alpha-Hydroxy-N-methylbenzeneacetamide | N-Methylmandelamide |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |

Structural Identifiers

| Identifier Type | String |

| SMILES (Isomeric) | CNC(=O)C1=CC=CC=C1 (S-isomer)CNC(=O)C1=CC=CC=C1 (R-isomer) |

| InChI Key | MAGPZHKLEZXLNU-UHFFFAOYSA-N (General connectivity) |

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process optimization, particularly during extraction and purification steps.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Hygroscopic tendency |

| Melting Point | 94–95 °C (Enantiopure)86–94 °C (Racemic) | Racemate often has a broader melting range due to crystal lattice differences. |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF.Sparingly soluble in Water. | High solubility in polar organic solvents facilitates its use in nucleophilic substitutions. |

| Optical Rotation | [α]²⁰D ≈ -26.1° (c=1.32, Acetone) | Value for the (S)-isomer; sign reverses for (R). |

| pKa | ~13.5 (Amide proton), ~10.5 (Hydroxyl) | The hydroxyl group is weakly acidic; the amide is neutral. |

Synthetic Pathways & Manufacturing

The synthesis of N-methylmandelamide typically follows one of two primary pathways: direct amidation of mandelic acid or aminolysis of mandelic esters. The choice of pathway depends on the starting material availability and the need for stereochemical retention.

Pathway A: Aminolysis of Methyl Mandelate (Preferred)

This method is favored for its mild conditions and high retention of optical purity. It avoids the harsh activating agents required for direct acid-amine coupling.

Protocol:

-

Reagents: Methyl mandelate (1.0 eq), Methylamine (40% aq. or 2.0M in THF, 3.0 eq).

-

Solvent: Methanol (or neat if using aqueous methylamine).

-

Conditions: Stir at Room Temperature (20–25 °C) for 12–24 hours.

-

Work-up: Concentrate under reduced pressure to remove excess methylamine and solvent. Recrystallize from Ethyl Acetate/Hexane.

-

Yield: Typically >85%.

Pathway B: Direct Amidation via Coupling Agents

Used when starting from Mandelic Acid, this method requires activation of the carboxylic acid.

Protocol:

-

Activation: React Mandelic acid (1.0 eq) with EDC·HCl (1.1 eq) and HOBt (1.1 eq) in DMF.

-

Amidation: Add Methylamine hydrochloride (1.2 eq) and Diisopropylethylamine (DIPEA, 2.5 eq).

-

Conditions: Stir at RT for 16 hours.

-

Purification: Acid/Base wash followed by column chromatography.

Visualization of Synthetic Logic

Figure 1: Synthetic pathways for N-Methylmandelamide and its downstream conversion to Phenylephrine.

Applications in Drug Development

Precursor for Phenylephrine

N-Methylmandelamide is a direct structural precursor to Phenylephrine , a selective α1-adrenergic receptor agonist used as a decongestant and vasopressor.

-

Mechanism: The amide carbonyl is reduced (typically using Lithium Aluminum Hydride, LiAlH₄) to a methylene group, converting the amide moiety (-CONH-) into the secondary amine (-CH₂NH-) found in Phenylephrine.

-

Stereochemistry: Using (R)-N-methylmandelamide yields (R)-Phenylephrine, the active pharmaceutical ingredient (API).

Chiral Ligand Synthesis

The (S)-enantiomer serves as a scaffold for Phosphinite Ligands (e.g., MethylMandelNOP). These ligands are complexed with metals like Ruthenium (Ru) or Rhodium (Rh) to catalyze asymmetric transfer hydrogenations.

-

Significance: These catalysts enable the enantioselective reduction of ketones to chiral alcohols, a ubiquitous reaction in API synthesis.

Safety & Handling (SDS Summary)

While N-methylmandelamide is not classified as a controlled substance, standard laboratory safety protocols apply.

| Hazard Class | GHS Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle in a fume hood, especially when using volatile amines during synthesis.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent moisture absorption.

References

-

PubChem. (2025).[1][2][3][4] Mandelamide Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Mandelamide Synthesis Protocol. Org. Synth. Coll. Vol. 1. Retrieved from [Link]

-

ResearchGate. (2003). Enantioselective synthesis of (R)-phenylephrine hydrochloride. Retrieved from [Link]

Sources

Physicochemical Profiling: Acidity and Dissociation Constants of 2-Hydroxy-N-methyl-2-phenylacetamide

[1][2]

Executive Summary & Molecular Architecture[1][2][3]

In the realm of peptide mimetics and chiral resolution agents, 2-Hydroxy-N-methyl-2-phenylacetamide (often referred to as N-methylmandelamide) occupies a critical physicochemical niche.[1][2] Unlike simple aliphatic amides, the presence of an

This guide provides a rigorous analysis of the acidity (

Structural Analysis and Ionization Sites

To understand the acidity, we must deconstruct the molecule into its competing ionizable functionalities:

-

The

-Hydroxyl Group ( -

The Secondary Amide (

): The amide nitrogen proton is weakly acidic.[1][2][3] Resonance stabilization of the conjugate base (amidate) exists, but the -

The Carbonyl Oxygen (Basic Site): Under highly acidic conditions (

), the carbonyl oxygen can accept a proton (

Mechanistic Visualization

The following diagram illustrates the deprotonation pathway and the resonance stabilization that dictates the acidity hierarchy.[3]

Figure 1: Stepwise dissociation pathway.[1][2][3] The primary ionization event in aqueous systems is the deprotonation of the

Quantitative Acidity Profile

For researchers in drug development, relying on "predicted" values from black-box software can lead to errors in solubility modeling.[1][3] Below is a synthesized data set based on Structure-Activity Relationship (SAR) analysis of mandelic acid derivatives.

Table 1: Comparative Acidity and Physicochemical Properties[1][3][4][5]

| Parameter | Value / Range | Confidence | Context |

| 12.8 ± 0.4 | High (SAR) | Deprotonation of | |

| -0.6 ± 0.2 | Medium | Protonation of Carbonyl Oxygen (relevant for hydrolysis kinetics).[1][2][3] | |

| LogP (Oct/Wat) | 0.4 - 0.6 | High | Lipophilicity indicates moderate water solubility.[1][2][3] |

| Water Solubility | ~3.8 g/L | High | Non-ionized form at pH 7.[1][2][3]4. |

| H-Bond Donors | 2 | High | OH and NH groups.[1][2][3] |

Technical Insight:

The

Experimental Determination Protocol

Direct potentiometric titration of this compound in pure water is technically flawed due to the high

The Solution: The Yasuda-Shedlovsky Extrapolation method using UV-Metric titration in co-solvent mixtures.[1][2][3]

Why this method?

-

Solubility: The compound dissolves readily in Methanol/Water mixtures.[1][3]

-

Sensitivity: The phenyl ring acts as an internal chromophore.[1][3] The UV spectrum shifts upon deprotonation of the adjacent OH group (bathochromic shift), allowing precise detection of the endpoint even when pH electrodes drift.[3]

Detailed Workflow

Figure 2: The Yasuda-Shedlovsky protocol allows for accurate pKa determination of weak acids by extrapolating from mixed-solvent dielectric constants (

The Yasuda-Shedlovsky Equation

To derive the final value, plot the apparent

Implications for Drug Development[8][9]

Chiral Stability & Racemization

Researchers utilizing this scaffold for chiral resolution must be aware of the base-catalyzed racemization risk.[1][3]

-

Mechanism: At

, the -

Risk: While the

-OH deprotonation ( -

Guideline: Maintain processing conditions at

to ensure optical purity.

Hydrolytic Stability

The N-methyl amide bond is generally robust.[1] However, the presence of the

References

-

Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[3] (Authoritative text on pKa determination methods including Yasuda-Shedlovsky). [2][3]

-

Takacs-Novak, K., et al. (2011).[1][2][3] "Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures." Journal of Pharmaceutical and Biomedical Analysis. (Validation of the co-solvent extrapolation protocol).

-

PubChem Database. (2023).[1][2][3] this compound Compound Summary. National Center for Biotechnology Information.[1][3] [Link][2][3]

-

Bordwell, F. G. (1988).[1][2][3] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for comparative acidity of amides and alcohols).

Sources

- 1. This compound | C9H11NO2 | CID 572063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetamides | Fisher Scientific [fishersci.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

conformational analysis of alpha-hydroxy amides

Conformational Analysis of -Hydroxy Amides: A Structural Guide for Peptidomimetic Design

Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of

Theoretical Framework: The 5-Membered Ring Constraint

The conformational landscape of

The Intramolecular Hydrogen Bond (IMHB)

In non-polar environments, the

-

Stabilization Energy: Typically 2–5 kcal/mol in vacuo.

-

Conformational Consequence: This IMHB mimics the

-turn structures found in proteins, making

Solvent Competition

The stability of this "folded" conformation is inversely proportional to the solvent's hydrogen bond acceptor basicity (

-

Low

(e.g., -

High

(e.g., DMSO): The solvent competes for the hydroxyl proton, disrupting the IMHB and leading to an "open," flexible ensemble.

Computational Modeling Workflow

Modern conformational analysis requires a hybrid approach combining molecular mechanics for sampling and Density Functional Theory (DFT) for electronic structure refinement.

Protocol: In Silico Characterization

Step 1: Stochastic Conformational Search Do not rely on a single minimization. The potential energy surface (PES) is complex due to the rotation of the hydroxyl group.

-

Method: Monte Carlo Multiple Minimum (MCMM) or Molecular Dynamics (MD) quench.

-

Force Field: OPLS4 or MMFF94 (parameterized well for small organic polar molecules).

-

Constraint: None at this stage. Allow full rotation of

and

Step 2: DFT Geometry Optimization Refine the low-energy conformers identified in Step 1.

-

Functional: M06-2X or

B97X-D .-

Reasoning: These functionals explicitly account for dispersion forces, which are critical for accurately modeling weak non-covalent interactions like IMHB, unlike the older B3LYP.

-

-

Basis Set: 6-311+G(d,p) (Diffuse functions are mandatory for describing the lone pairs involved in H-bonding).

-

Solvation: Use the SMD (Solvation Model based on Density) model. Optimize in both

(to mimic the folded state) and DMSO (to mimic the open state).

Step 3: Frequency Analysis

-

Verify stationary points (zero imaginary frequencies).

-

Calculate Gibbs Free Energy (

) to determine the Boltzmann population of the IMHB conformer at 298K.

Visualization of Logic Flow

Caption: Figure 1. Computational workflow for differentiating solvent-dependent conformational states.

Experimental Validation: The Self-Validating Protocol

Computational predictions must be validated by "wet lab" experiments. The most robust method for detecting IMHB is Nuclear Magnetic Resonance (NMR) spectroscopy using solvent perturbation.

NMR Solvent Titration Protocol

This protocol measures the chemical shift sensitivity of the hydroxyl proton (

Reagents:

-

Solvent A:

(99.8% D, dried over molecular sieves). -

Solvent B:

(99.9% D).

Procedure:

-

Prepare a 10 mM sample of the

-hydroxy amide in 600 -

Acquire a

NMR spectrum at 298 K. Record -

Titrate with Solvent B in increments (e.g., 0%, 5%, 10%, ... 100% DMSO).

-

Plot

vs. % DMSO.

Interpretation:

| Observation | Structural Conclusion | |

| Flat Slope | Strong IMHB. The OH is "buried" and protected from the solvent. | |

| Steep Slope | No IMHB. The OH is exposed and H-bonds with DMSO. | |

| Curved/Sigmoidal | Variable | Equilibrium. Rapid exchange between folded and open states. |

Temperature Coefficient Analysis

If solubility in

-

Metric: Temperature Coefficient (

). -

Threshold: Values more positive than -3 ppb/K indicate strong intramolecular hydrogen bonding (solvent shielding). Values more negative than -5 ppb/K indicate solvent exposure.

IR Spectroscopy Validation

Fourier-Transform Infrared (FT-IR) spectroscopy provides complementary data.

-

Free OH: Sharp band at

. -

H-Bonded OH: Broad, red-shifted band at

. -

Amide I Band: A shift in the carbonyl stretch (

) to lower wavenumbers also confirms its role as an acceptor in the IMHB.

Case Study: Application in Drug Design

In the development of Hepatitis C virus (HCV) NS3/4A protease inhibitors (e.g., Telaprevir analogs), the

The Bioactive Conformation Logic

The "gauche effect" and IMHB pre-organize the inhibitor, reducing the entropic penalty upon binding to the enzyme.

Caption: Figure 2. Impact of conformational pre-organization on binding affinity.

By designing the

References

-

Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

-

Seebach, D., et al. (1996). "Beta-Peptides: A Surprise at Every Turn." Helvetica Chimica Acta, 79, 913-941. Link

-

Abraham, R. J., et al. (2014).[2] "1H Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry, 52(11), 695-704. Link

-

Cung, M. T., Marraud, M., & Neel, J. (1974). "Experimental and theoretical study of the folding of some depsipeptides." Macromolecules, 7(5), 606–613. Link

-

Gung, B. W. (2009). "Structure and folding of acyclic conformational models via intramolecular hydrogen bonding." Journal of Organic Chemistry, 74(5), 1850–1858. Link

Unraveling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding Patterns in N-methylmandelamide Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the hydrogen bonding patterns anticipated in the crystal structures of N-methylmandelamide. While a definitive crystal structure for N-methylmandelamide is not publicly available at the time of this writing, this document leverages crystallographic data from the closely related analogue, mandelamide, to provide a robust predictive analysis. By examining the fundamental principles of hydrogen bonding in secondary amides and drawing parallels from well-characterized structures, we can construct a detailed picture of the supramolecular synthons that likely govern the crystal packing of N-methylmandelamide. This understanding is critical for applications in drug development, polymorphism prediction, and crystal engineering.

The Significance of Hydrogen Bonding in Crystal Engineering

Hydrogen bonds are the principal architects of molecular assembly in a vast array of organic crystals, dictating their physical and chemical properties. In the pharmaceutical sciences, the specific arrangement of molecules in a crystal lattice, or polymorphism, can profoundly impact a drug's solubility, bioavailability, and stability. Understanding and controlling these hydrogen bonding patterns is therefore a cornerstone of rational drug design and solid-form development[1][2].

N-methylmandelamide, as a chiral secondary amide, possesses the requisite functional groups to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl group). This duality allows for the formation of a rich variety of intermolecular interactions, leading to complex and predictable supramolecular structures.

Expected Primary Hydrogen Bonding Motifs in N-methylmandelamide

Based on the crystal structures of racemic [(±)-MDM] and enantiopure S-mandelamide (S-MDM), we can anticipate the dominant hydrogen bonding motifs in N-methylmandelamide. The primary interactions involve the amide and hydroxyl functionalities.

The Amide-Amide Homosynthon

A ubiquitous and highly stable motif in secondary amides is the formation of a hydrogen-bonded chain or dimer. In the case of N-methylmandelamide, the N-H group of one molecule can form a strong hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is often linear and leads to the formation of infinite chains or discrete cyclic dimers.

| Ph | CH(OH) | C(=O)N(H)Me |

| Ph | CH(OH) | C(=O)N(H)Me |

The Role of the Hydroxyl Group

The presence of the α-hydroxyl group introduces additional possibilities for hydrogen bonding, significantly influencing the overall crystal packing. This group can act as both a hydrogen bond donor and acceptor.

-

Hydroxyl-Carbonyl Interaction: The hydroxyl hydrogen can form a hydrogen bond with the carbonyl oxygen of an adjacent molecule.

-

Hydroxyl-Hydroxyl Interaction: Chains or dimers of hydroxyl groups can form, creating a network of O-H···O bonds.

-

Hydroxyl-Amide Interaction: The hydroxyl group can interact with the amide N-H or C=O groups, leading to more complex, three-dimensional networks.

In the crystal structure of (±)-mandelamide, O–H···O hydrogen bonds further extend the network formed by the primary amide interactions.

Analysis of Supramolecular Synthons in the Analogous Mandelamide Structure

The detailed crystallographic study of mandelamide provides invaluable insights into the likely supramolecular organization of N-methylmandelamide. Two prominent motifs were identified in the crystal structure of (±)-mandelamide:

-

R²₂(11) Motif: In this motif, two (±)-mandelamide molecules form a cyclic dimer through a combination of N–H···O and C–H···O hydrogen bonds.

-

R⁴₂(8) Motif: Along a different crystallographic axis, four (±)-mandelamide molecules create an R⁴₂(8) motif via N–H···O hydrogen bonding.

These motifs are illustrated in the context of the mandelamide structure and serve as powerful predictors for the types of interactions to be expected in N-methylmandelamide.

| Motif | Description | Interacting Groups | Reference |

| R²₂(11) | A cyclic dimer formed by two molecules. | N–H···O and C–H···O | [3] |

| R⁴₂(8) | A cyclic arrangement of four molecules. | N–H···O | [3] |

Experimental and Computational Methodologies for Characterization

The elucidation of hydrogen bonding patterns in crystalline materials relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous evidence of hydrogen bond geometries (distances and angles).

Experimental Protocol: Crystallization for SC-XRD

-

Synthesis and Purification: Synthesize N-methylmandelamide and purify by recrystallization or chromatography to achieve high purity (>99%).

-

Solvent Selection: Screen a variety of solvents with differing polarities (e.g., ethanol, ethyl acetate, toluene, heptane) to find a suitable system where the compound has moderate solubility.

-

Crystallization Method:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature or slightly elevated temperature. Allow the solvent to evaporate slowly in a loosely covered vial over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

-

Crystal Harvesting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for mounting on the diffractometer.

Spectroscopic Techniques

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques for probing hydrogen bonding, particularly in the solid state.

-

FT-IR Spectroscopy: The stretching frequency of N-H and O-H bonds is sensitive to their involvement in hydrogen bonding. A shift to lower wavenumbers (red shift) is indicative of hydrogen bond formation, and the magnitude of the shift can correlate with the strength of the interaction.

-

Solid-State NMR (ssNMR) Spectroscopy: The chemical shifts of protons and other nuclei (¹³C, ¹⁵N) are influenced by their local electronic environment, which is altered by hydrogen bonding. ssNMR can provide information on the number of unique molecular environments in the unit cell and can be used to measure internuclear distances, providing direct evidence of hydrogen bonds.

Computational Modeling

Density Functional Theory (DFT) calculations can be employed to predict the most stable crystal structures (polymorph prediction) and to analyze the energetics and geometries of hydrogen bonds within a given crystal lattice. Natural Bond Orbital (NBO) analysis can further elucidate the nature of the donor-acceptor interactions in hydrogen bonds.

Implications for Drug Development

A thorough understanding of the hydrogen bonding patterns in N-methylmandelamide is crucial for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms with varying physicochemical properties.

-

Co-crystal Design: Engineering new solid forms with improved properties by introducing co-formers that can form predictable hydrogen bonds with N-methylmandelamide.

-

Formulation Development: Selecting the most stable and bioavailable crystalline form for incorporation into a drug product.

-

Intellectual Property: Establishing novelty and non-obviousness for new solid forms.

Conclusion

While the definitive crystal structure of N-methylmandelamide remains to be reported, a detailed analysis based on the principles of supramolecular chemistry and data from the closely related mandelamide provides a strong predictive framework for its hydrogen bonding patterns. The interplay between the amide and hydroxyl groups is expected to lead to robust and predictable motifs, such as amide chains and dimers, further elaborated by hydroxyl-mediated interactions. The experimental and computational methodologies outlined in this guide provide a clear pathway for the definitive characterization of these patterns, which will be of significant value to researchers in the fields of crystallography, materials science, and pharmaceutical development.

References

-

Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. Crystals. [Link]

-

Dependence of Amide Vibrations on Hydrogen Bonding. The Journal of Physical Chemistry B. [Link]

-

The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules. [Link]

-

Theoretical Study of Hydrogen Bonding in Homodimers and Heterodimers of Amide, Boronic Acid, and Carboxylic Acid, Free and in Encapsulation Complexes. ResearchGate. [Link]

-

H-bond cooperativity: polarisation effects on secondary amides. Royal Society of Chemistry. [Link]

-

Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Journal of Molecular Structure. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

-

Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. Nature Communications. [Link]

-

Analysis of Hydrogen Bonds in Crystals. Molecules. [Link]

-

Weak hydrogen bonds in crystal engineering. Transactions of the American Crystallographic Association. [Link]

-

Stability of Hydrated Methylamine: Structural Characteristics and H2N···H−O Hydrogen Bonds. The Journal of Physical Chemistry A. [Link]

-

Hydrogen Bonding in Molecular Crystals. ResearchGate. [Link]

Sources

Methodological & Application

using 2-Hydroxy-N-methyl-2-phenylacetamide as a chiral ligand

Application Note: 2-Hydroxy-N-methyl-2-phenylacetamide ( -Methylmandelamide) as a Chiral Ligand and Solvating Agent

Executive Summary

This compound, commonly known as

-

Asymmetric Catalysis: It serves as a bidentate (

or -

Chiral Solvating Agent (CSA): It acts as a non-covalent NMR shift reagent, enabling the determination of enantiomeric excess (

) for chiral carboxylic acids and amines via diastereomeric hydrogen-bonding complexes.

This guide provides validated protocols for synthesizing the ligand, utilizing it in diethylzinc additions, and applying it as an NMR solvating agent.

Molecule Profile & Properties

| Property | Data |

| IUPAC Name | 2-Hydroxy- |

| Common Name | |

| Molecular Formula | |

| MW | 165.19 g/mol |

| Physical State | White crystalline solid |

| Chiral Source | Derived from ( |

| Solubility | Soluble in alcohols, |

| pKa | ~13 (Amide NH), ~10-11 (Alcohol OH - coordinated) |

Synthesis of the Ligand

Objective: Preparation of (

Mechanism

This is a direct aminolysis of an ester. The use of methylamine in excess drives the equilibrium toward the amide.

Protocol

-

Reagents:

-

(

)-Methyl mandelate (10.0 mmol, 1.66 g) -

Methylamine (40% aqueous solution or 2.0 M in THF, 50 mmol, 5 equiv.)

-

Solvent: Methanol (10 mL)

-

-

Procedure:

-

Dissolve (

)-methyl mandelate in methanol in a round-bottom flask. -

Add the methylamine solution dropwise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by TLC (

, EtOAc/Hexane 1:1) until the ester spot disappears. -

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess amine.

-

Purification: Recrystallize the crude solid from EtOAc/Hexanes or Toluene.

-

Validation:

NMR (

-

Application I: Asymmetric Addition of Diethylzinc to Aldehydes[3][4][5][6]

Mechanistic Insight

-

Deprotonation:

deprotonates the hydroxyl group, forming a chiral Zinc-alkoxide species. -

Template Formation: This species aggregates (often forming dimers) to create a chiral pocket.

-

Transmetallation & Addition: The aldehyde coordinates to the zinc, activating the carbonyl. An ethyl group is transferred from a second equivalent of

to the aldehyde si or re face, dictated by the ligand's stereochemistry.

Visualization: Catalytic Cycle

Figure 1: Catalytic cycle for the enantioselective alkylation of aldehydes using N-methylmandelamide.

Experimental Protocol

Scope: Enantioselective addition of

-

Preparation (Inert Atmosphere Required):

-

Flame-dry a Schlenk flask and cool under Argon flow.

-

Add (

)-

-

-

Catalyst Formation:

-

Add

(1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise at 0°C. -

Note: Ethane gas evolution will occur. Vent carefully via an oil bubbler.

-

Stir at RT for 30 minutes to ensure formation of the Zinc-Ligand complex.

-

-

Reaction:

-

Cool the mixture to 0°C.

-

Add Benzaldehyde (1.0 mmol, 1.0 equiv) slowly.

-

Stir at 0°C for 12–18 hours.

-

-

Quenching & Analysis:

-

Quench with saturated

(aq). -

Extract with

(3x), dry over -

Purification: Flash chromatography (

). -

ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

-

Expected Results:

-

Yield: 85–95%

-

Enantiomeric Excess (ee): 80–92% (dependent on solvent purity and temperature).

Application II: Chiral Solvating Agent (CSA) for NMR

Mechanistic Insight

Unlike covalent derivatizing agents (like Mosher's acid chloride),

-

Interaction: The amide

and the hydroxyl -

Differentiation: When mixed with a racemic chiral acid (e.g., ibuprofen) or amine, it forms transient diastereomeric complexes (Solute-R···Ligand-S vs. Solute-S···Ligand-S). These complexes have different magnetic environments, causing "splitting" of NMR signals (chemical shift non-equivalence,

).

Visualization: NMR Resolution Workflow

Figure 2: Workflow for determining enantiomeric purity using N-methylmandelamide as a CSA.

Protocol

-

Sample Preparation:

-

Dissolve the analyte (e.g., chiral carboxylic acid, 5–10 mg) in

(0.5 mL). -

Record a reference

NMR spectrum.

-

-

CSA Addition:

-

Add (

)- -

Shake until fully dissolved.

-

-

Measurement:

-

Calculation:

-

Observe the splitting of signals.[5]

-

Calculate

by integrating the split peaks:

-

Troubleshooting & Optimization (Self-Validating Systems)

| Issue | Diagnosis | Corrective Action |

| Low Yield (Catalysis) | Incomplete formation of Zn-complex or wet solvent. | Ensure |

| Low ee (Catalysis) | Background reaction (uncatalyzed addition). | Lower temperature to -20°C. Ensure Ligand:Zn ratio is strictly 1:2.2 to prevent free |

| No Peak Splitting (NMR) | Weak association constant ( | Lower NMR probe temperature (e.g., to -20°C or -40°C) to slow down exchange rates and sharpen signals. |

| Broad Peaks (NMR) | Intermediate exchange rate. | Change solvent to |

References

-

Structure & Properties: PubChem. This compound (Compound).[8] National Library of Medicine. Link

- CSA Application: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley, 2018. (General reference for Hydroxy-amide CSAs).

-

Catalysis Context: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[2][9] Angewandte Chemie International Edition. (Foundational text on Zn-ligand mechanisms).

-

Synthesis Verification: LookChem/NIST. Methyl Mandelate Properties and Aminolysis. Link

-

General Protocol Source: Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][9][10][11] Chemical Reviews, 92(5), 833-856. (Authoritative review on the Et2Zn reaction class).

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H11NO2 | CID 572063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for N-Methylmandelamide Detection

Executive Summary

This technical guide details the method development lifecycle for N-methylmandelamide (NMMA) , a key chiral intermediate often encountered in the synthesis of psychoactive phenethylamines and pharmaceutical catalysts. Unlike its parent compound, mandelic acid, NMMA lacks a carboxylic acid moiety, rendering it neutral across the standard pH range (2–8). This physicochemical shift necessitates a distinct chromatographic strategy focusing on hydrophobic interaction and hydrogen bonding rather than ionic suppression.

This document provides two validated workflows:

-

Achiral RP-HPLC: For assay purity and metabolic quantification.

-

Chiral HPLC: For enantiomeric excess (ee) determination.

Physicochemical Profiling & Mechanistic Logic

Before method selection, we must understand the "Why" behind the separation.

| Property | Value / Characteristic | Chromatographic Implication |

| Structure | Ph-CH(OH)-CONH-CH₃ | Contains a hydrophobic phenyl ring, a hydrophilic hydroxyl, and a polar amide. |

| pKa | ~13 (Hydroxyl), Neutral Amide | pH control is less critical for ionization but vital for silica stability and peak shape (silanol suppression). |

| LogP | ~0.6 – 0.9 (Estimated) | Moderately polar. Requires low organic starting conditions (e.g., 5-10% B) to ensure retention on C18. |

| UV Max | ~210 nm (Amide/OH), ~257 nm (Phenyl) | 210 nm provides max sensitivity; 254 nm offers higher selectivity against non-aromatic impurities. |

| Chirality | One stereocenter (Benzylic C) | Requires polysaccharide-based CSPs (Chiral Stationary Phases) for enantiomer resolution. |

Method Development Lifecycle (AQbD Approach)

We utilize an Analytical Quality by Design (AQbD) approach, aligned with ICH Q14 guidelines. The workflow below illustrates the decision process from scouting to validation.

Figure 1: AQbD workflow for N-methylmandelamide method development, distinguishing between purity assay and chiral resolution paths.

Protocol A: Achiral RP-HPLC (Purity & Assay)

This method is the "workhorse" for quantifying NMMA in reaction mixtures or biological matrices.

Instrumentation & Reagents[1][2]

-

System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

-

Solvents: HPLC-grade Water, Acetonitrile (ACN).

-

Additives: Formic Acid (FA) or Phosphoric Acid (

).

Chromatographic Conditions[1][2][3][4]

| Parameter | Condition | Rationale |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | End-capping prevents secondary interactions between the amide nitrogen and residual silanols, reducing tailing. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) suppresses silanol ionization on the column stationary phase. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN provides sharper peaks than Methanol for amides due to lower viscosity and dipole moment. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Temp | 30°C | Improves mass transfer and peak symmetry. |

| Detection | 210 nm (Quant), 254 nm (Qual) | 210 nm captures the amide |

Gradient Program

-

0.0 min: 5% B (Hold for retention)

-

5.0 min: 5%

60% B (Linear ramp) -

7.0 min: 60%

95% B (Wash) -

9.0 min: 95% B (Hold)

-

9.1 min: 95%

5% B (Re-equilibration) -

14.0 min: End

Protocol B: Chiral Separation (Enantiomeric Excess)

Since NMMA is often synthesized as a chiral building block, separating the

Column Selection Strategy

Standard C18 columns cannot separate enantiomers. We utilize Polysaccharide-based columns in Reverse Phase mode (to maintain solubility compatibility with the achiral method).

-

Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH or IG).

-

Mechanism: The carbamate linkages on the amylose backbone form hydrogen bonds with the amide and hydroxyl groups of NMMA, creating a chiral "pocket" that discriminates between spatial arrangements.

Chiral Method Conditions[5]

-

Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

-

Mobile Phase: Water / Acetonitrile (60:40 v/v) Isocratic.

-

Note: No acid is strictly required for neutral amides on chiral columns, but 0.1% FA helps maintain robustness.

-

-

Flow Rate: 0.5 mL/min (Lower flow improves interaction time with chiral selector).

-

Detection: 220 nm.[1]

Validation Framework (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following parameters must be assessed.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify system performance.

-

Tailing Factor (

): Must be -

Theoretical Plates (

): -

Resolution (

): For chiral method,

Linearity & Range[6]

-

Prepare 5 concentration levels (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Acceptance:

.

Limit of Detection (LOD)

-

Calculated based on Signal-to-Noise ratio (

). -

LOD:

. -

LOQ:

.

Troubleshooting & Optimization Logic

Common issues with amide analysis include peak tailing and carryover. Use the decision tree below to diagnose.

Figure 2: Troubleshooting decision tree for common HPLC anomalies associated with polar amides.

Critical "Senior Scientist" Insight:

The Solvent Mismatch Effect: NMMA is moderately soluble in water but highly soluble in organic solvents. If you dissolve your sample in 100% Acetonitrile and inject it into a mobile phase starting at 5% Acetonitrile, the sample solvent will travel faster than the analyte, causing "breakthrough" or split peaks. Always dissolve the sample in the starting mobile phase (Water/ACN 95:5).

References

-

ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

-

PubChem. (2023). N-methylmandelamide Compound Summary. National Library of Medicine. Link

- Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Reference for polysaccharide column selection mechanisms).

-

FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Sources

catalytic applications of N-methylmandelamide derivatives

Application Note: Catalytic Applications of N-Methylmandelamide Derivatives

Executive Summary

N-Methylmandelamide and its N-substituted derivatives represent a class of accessible, robust, and highly effective chiral ligands derived from the chiral pool (Mandelic acid). While often overshadowed by more complex scaffolds like BINOL or TADDOL, mandelamide derivatives offer a unique advantage: they possess a flexible yet coordinating amide backbone that, when complexed with Lewis acids (primarily Titanium(IV) and Zinc(II)), creates a highly selective environment for enantioselective C-C bond formation.

This guide details the synthesis of these ligands and their primary application: the enantioselective alkylation and alkynylation of aldehydes . It moves beyond standard literature by providing an optimized, self-validating protocol for the in situ generation of the active Ti(IV)-catalyst species.

Part 1: Ligand Synthesis & Design Principles

The efficacy of N-methylmandelamide lies in its bidentate nature. The

Protocol 1: Synthesis of (S)-N-Methylmandelamide

Note: This protocol preserves the optical purity of the starting material.

Reagents:

-

(S)-(+)-Mandelic acid methyl ester (99% ee)

-

Methylamine (40% aqueous solution or 2M in THF)

-

Methanol (HPLC grade)

Workflow:

-

Dissolution: Dissolve 10.0 mmol of (S)-mandelic acid methyl ester in 10 mL of Methanol in a round-bottom flask.

-

Ammonolysis: Add 50.0 mmol (5 equiv) of Methylamine solution dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor by TLC (EtOAc/Hexane 1:1); the ester spot (

) should disappear, replaced by the amide spot ( -

Workup: Concentrate the solution under reduced pressure to remove methanol and excess amine.

-

Purification: Recrystallize the crude solid from hot Ethyl Acetate/Hexane.

Graphviz Diagram: Synthesis Pathway

Caption: Direct aminolysis of mandelic ester yields the chiral amide ligand without racemization.

Part 2: Catalytic Application – Asymmetric Alkylation

The primary application of N-methylmandelamide is in the Titanium-catalyzed addition of dialkylzinc reagents to aldehydes . This reaction transforms prochiral aldehydes into chiral secondary alcohols, which are critical pharmacophores.

Mechanism: The Ti-Bridge Model

Unlike simple zinc-aminoalcohol systems (Noyori type), this system relies on a Titanium(IV) core. The mandelamide ligand (L*) displaces isopropoxide ligands on Ti(OiPr)4. The resulting complex acts as a Lewis acid to activate the aldehyde while simultaneously directing the zinc reagent via a bimetallic transition state.

Graphviz Diagram: Catalytic Cycle & Transition State

Caption: The catalytic cycle involves ligand exchange, aldehyde activation, and stereoselective alkyl transfer.

Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Safety Warning: Diethylzinc is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

Reagents:

-

Ligand: (S)-N-Methylmandelamide (10–20 mol%)

-

Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

-

Diethylzinc (Et2Zn) (1.0 M in Hexanes, 2.0 equiv)

-

Substrate: Benzaldehyde (1.0 mmol)

-

Solvent: Anhydrous Toluene or Dichloromethane

Step-by-Step Procedure:

-

Catalyst Formation:

-

Flame-dry a Schlenk flask and cool under Argon.

-

Add (S)-N-methylmandelamide (0.1 mmol, 16.5 mg) and anhydrous Toluene (2 mL).

-

Add Ti(OiPr)4 (1.2 mmol, 355 µL).

-

Observation: The solution typically turns clear/yellowish. Stir at 25°C for 20 minutes to ensure ligand complexation.

-

-

Zinc Addition:

-

Cool the mixture to -20°C (or 0°C for faster kinetics, though slightly lower ee).

-

Add Et2Zn (2.0 mmol, 2 mL of 1M solution) dropwise via syringe.

-

Critical: Stir for 15 minutes. A color change (often to orange/red) may occur, indicating the formation of the active bimetallic species.

-

-

Substrate Addition:

-

Add Benzaldehyde (1.0 mmol, 102 µL) slowly.

-

Stir at the set temperature (-20°C) for 4–12 hours. Monitor conversion by TLC or GC.

-

-

Quench & Workup:

-

Quench carefully with 1N HCl (2 mL) (Caution: Gas evolution).

-

Extract with Et2O (3 x 10 mL).

-

Wash combined organics with brine, dry over MgSO4, and concentrate.

-

-

Analysis:

-

Determine conversion by NMR.[3]

-

Determine enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 90:10).

-

Part 3: Data Analysis & Scope

The N-substituent on the mandelamide scaffold allows for steric tuning. While N-methyl is the baseline, bulky groups often enhance selectivity for difficult substrates.

Table 1: Comparative Efficiency of Mandelamide Derivatives

| Ligand (N-Substituent) | Substrate | Yield (%) | ee (%) | Notes |

| N-Methyl | Benzaldehyde | 88 | 85 | Standard benchmark. |

| N-Methyl | p-Cl-Benzaldehyde | 92 | 89 | Electron-poor aldehydes react faster. |

| N-Benzyl | Benzaldehyde | 85 | 92 | Increased steric bulk improves ee. |

| N-Butyl | Benzaldehyde | 80 | 82 | Flexible chain offers no advantage. |

| N-Methyl | Octanal | 75 | 70 | Aliphatic aldehydes show lower selectivity. |

Part 4: Troubleshooting & Optimization

-

Low Enantioselectivity (<50% ee):

-

Cause: Incomplete ligand exchange or moisture contamination.

-

Fix: Increase stirring time of Ligand + Ti(OiPr)4 to 1 hour before adding Et2Zn. Ensure Toluene is distilled over Sodium/Benzophenone.

-

-

Low Conversion:

-

Cause: Catalyst aggregation or "aging" of the Et2Zn reagent.

-

Fix: Use fresh Et2Zn. Increase Ti(OiPr)4 loading to 1.4 equiv.

-

-

Racemic Background Reaction:

-

Cause: Uncatalyzed addition of Et2Zn to aldehyde.

-

Fix: Ensure the reaction temperature is kept low (-20°C). The uncatalyzed rate drops significantly faster than the catalyzed rate at lower temperatures.

-

References

-

Blay, G., et al. (2005).[4] "Enantioselective Addition of Dimethylzinc to Aldehydes Catalyzed by N-Substituted Mandelamide-Ti(IV) Complexes." Tetrahedron: Asymmetry. Link

-

Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition. Link

-

Organic Syntheses. (1938). "Mandelamide Synthesis Protocol." Organic Syntheses, Coll. Vol. 2. Link

-

Cozzi, P. G. (2004). "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews.[5] Link (Contextual reference for Ti-Lewis acid activation).

Sources

- 1. Catalytic asymmetric addition of dimethylzinc to alpha-ketoesters, using mandelamides as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diethylzinc-Mediated Metalloamination-Alkylation of N, N-Dimethylhydrazinoalkenes. Catalysis of C-Zn Alkylation Using Simple Cu(I) Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Enantioselective Addition of Dimethylzinc to Aldehydes Catalyzed by N‐Substituted Mandelamide‐Ti(IV) Complexes. / ChemInform, 2005 [sci-hub.ru]

- 5. (PDF) Mandelamide-Zinc-Catalyzed Enantioselective Alkyne [research.amanote.com]

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization in N-Methylmandelamide Synthesis

<

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for N-methylmandelamide synthesis. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of N-methylmandelamide. As Senior Application Scientists, we have compiled this resource to address common issues, explain the underlying chemical principles, and offer field-proven solutions to help you achieve high enantiomeric purity in your reactions.

Understanding the Challenge: The Root of Racemization

The synthesis of N-methylmandelamide from mandelic acid and methylamine involves the formation of an amide bond. The chiral center at the alpha-carbon of mandelic acid is susceptible to racemization, particularly during the activation of the carboxylic acid. The primary mechanism for this loss of stereochemical integrity is the formation of an oxazolone intermediate.[1][2][3][4] This planar, achiral intermediate can be protonated from either face with equal probability, leading to a racemic mixture of the final product.[1] Factors such as the choice of coupling reagent, base, solvent, and reaction temperature can significantly influence the rate of oxazolone formation and subsequent racemization.[5][6]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the synthesis of N-methylmandelamide.

Q1: My N-methylmandelamide product is showing significant racemization. What is the most likely cause?

A1: Significant racemization during the synthesis of N-methylmandelamide is most often attributed to the conditions used for the amide coupling reaction. The key factors to investigate are:

-

Coupling Reagent: Carbodiimide reagents like DCC and EDC, when used alone, are known to cause significant racemization.[5]

-

Base: Strong, non-sterically hindered bases can abstract the alpha-proton of the activated mandelic acid, leading to racemization.[5][7]

-

Temperature: Higher reaction temperatures accelerate the rate of racemization.[5][8][9]

Q2: Which coupling reagents are best for minimizing racemization?

A2: To minimize racemization, it is crucial to select a coupling reagent that either avoids the formation of a highly reactive intermediate prone to oxazolone formation or promotes a rapid reaction with the amine, outcompeting the rate of racemization.

-

Carbodiimides with Additives: When using carbodiimides like DCC or DIC, it is essential to include additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][5][7] These additives form active esters that are less susceptible to racemization.[5]

-

Phosphonium and Aminium/Uronium Reagents: Reagents like PyBOP, HBTU, and HATU are generally efficient and can minimize racemization, especially when used with additives like HOAt.[2][10]

-

Novel Reagents: Newer reagents like DEPBT and ynamides have shown remarkable resistance to racemization.[6][11] Ynamide coupling reagents, for instance, form stable α-acyloxyenamide active esters that suppress racemization.[6]

Q3: How does the choice of base impact the stereochemical outcome?

A3: The base plays a critical role in the reaction, and its properties can significantly influence the extent of racemization.

-

Basicity and Steric Hindrance: Strong and sterically unhindered bases can readily deprotonate the alpha-carbon, leading to racemization.[7] It is advisable to use a weaker or more sterically hindered base.

-

Recommended Bases: Consider using N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine instead of commonly used bases like N,N-diisopropylethylamine (DIPEA).[5][7]

-

Stoichiometry: Use the minimum amount of base necessary to facilitate the reaction.[5]

Q4: What is the optimal temperature for the coupling reaction?

A4: Temperature control is a critical parameter in preventing racemization. While higher temperatures can increase the reaction rate, they disproportionately accelerate the rate of racemization.[8][9] It is generally recommended to perform the coupling reaction at a lower temperature, such as 0°C, to minimize the loss of stereochemical integrity.[5]

Q5: How can I accurately determine the enantiomeric purity of my N-methylmandelamide product?

A5: Accurate determination of enantiomeric excess (ee) is crucial for validating your synthetic method. The most common and reliable technique is:

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying enantiomers.[12][13][14] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[14] The peak areas in the chromatogram can be used to calculate the enantiomeric excess. Polysaccharide-based CSPs are widely used for this purpose.[15]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems during N-methylmandelamide synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Degree of Racemization | Use of carbodiimide coupling reagent without an additive. | Add HOBt, HOAt, or Oxyma to the reaction mixture.[2][5][16] |

| Use of a strong, non-sterically hindered base (e.g., DIPEA). | Switch to a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[5][7] | |

| Elevated reaction temperature. | Perform the coupling reaction at 0°C or lower.[5] | |

| Low Yield | Incomplete reaction. | Increase reaction time, but maintain a low temperature. Ensure all reagents are of high purity and anhydrous.[17] |

| Steric hindrance. | Consider using a more powerful coupling reagent like HATU or a novel reagent like an ynamide.[6][10] | |

| Difficult purification. | Optimize the purification method, such as recrystallization or column chromatography, to minimize product loss.[17] | |

| Presence of Byproducts | Formation of N-acylurea (with carbodiimide reagents). | Use an additive like HOBt to suppress this side reaction.[1] |

| Di-acylation of methylamine (if excess activated mandelic acid is present). | Use a controlled stoichiometry, adding the activated mandelic acid solution dropwise to the methylamine solution. |

Experimental Protocol: Synthesis of N-Methylmandelamide with Minimized Racemization

This protocol provides a detailed, step-by-step methodology for the synthesis of N-methylmandelamide, incorporating best practices to preserve stereochemical integrity.

Materials:

-

(R)- or (S)-Mandelic Acid

-

Methylamine solution (e.g., 2 M in THF)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

-

N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mandelic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Activation: Add the carbodiimide coupling reagent (DCC or DIC, 1.1 eq) to the cooled solution and stir for 15-30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Amine Addition: In a separate flask, dissolve methylamine (1.2 eq) in anhydrous DCM and add NMM (1.1 eq).

-

Coupling: Slowly add the methylamine solution to the activated mandelic acid mixture at 0°C.

-

Reaction: Allow the reaction to stir at 0°C for 2-4 hours and then let it warm to room temperature, stirring overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

If using DCC, filter off the DCU precipitate and wash it with a small amount of cold DCM.

-

Wash the combined organic filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude N-methylmandelamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Process: Racemization Pathways and Mitigation

The following diagrams illustrate the key chemical transformations and the critical points for controlling stereochemistry.

Caption: Mechanism of racemization via oxazolone formation.

Caption: Troubleshooting workflow for minimizing racemization.

References

-

[Mechanism of epimerisation/racemisation through oxazolone intermediate[4]. - ResearchGate]()

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. bachem.com [bachem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. creation.com [creation.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 21. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. peptide.com [peptide.com]

- 24. benchchem.com [benchchem.com]

- 25. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

- 30. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

optimizing temperature conditions for alpha-hydroxy amide stability

Technical Guide: Thermal Optimization & Stability of Alpha-Hydroxy Amides

Introduction: The Alpha-Hydroxy Paradox

In drug discovery, the alpha-hydroxy amide moiety is a privileged scaffold, often serving as a transition-state mimic in protease inhibitors or a linker in antibody-drug conjugates (ADCs). However, this structural utility comes with a significant kinetic penalty: the vicinal hydroxyl group acts as an intramolecular catalyst, dramatically altering the thermal stability profile compared to standard amides.

This guide addresses the specific thermal vulnerabilities of this class—namely racemization , O-to-N acyl migration , and oxidative cleavage (Weerman degradation) —and provides actionable protocols to mitigate them.

Module 1: Mechanisms of Thermal Instability

Before optimizing, we must understand the degradation pathways. The alpha-hydroxy group lowers the energy barrier for several deleterious reactions.

The Degradation Landscape (Visualization)

The following diagram outlines the three primary thermal degradation pathways you will encounter. Note that Path B (Racemization) is often the "silent killer" in potency assays, while Path C (Weerman) results in fragmentation.

Figure 1: Primary thermal degradation pathways for alpha-hydroxy amides. The vicinal hydroxyl group facilitates intramolecular catalysis, making these pathways accessible at lower temperatures than unsubstituted amides.

Module 2: Storage & Handling FAQs

Q: My alpha-hydroxy amide standard purity dropped from 99% to 92% after one week at room temperature. Is this normal?

A: Yes, if stored in solution. Unlike simple amides, alpha-hydroxy amides are prone to O-to-N acyl migration (or N-to-O in specific peptide contexts) and hydrolysis. The hydroxyl group can attack the carbonyl carbon, forming a five-membered ring intermediate that leads to instability.

Corrective Protocol: The "Cryo-Desiccated" Standard

-

Solid State: Store as a lyophilized powder. The absence of water prevents hydrolysis and significantly slows migration.

-

Temperature: Store at -20°C .

-

Why? Arrhenius kinetics dictate that for every 10°C drop, reaction rates (degradation) roughly halve. At -20°C, the rate of racemization is negligible for most scaffolds.

-

-

Thawing: Equilibrate the vial to room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric moisture onto the solid. This moisture, combined with subsequent warming, creates a "micro-reactor" for hydrolysis.

-

Q: Can I store my compound in DMSO stocks?

A: Use caution. DMSO is hygroscopic.

-

Risk: Absorbed water + DMSO + Room Temp = Accelerated Hydrolysis.

-

Solution: Store DMSO stocks at -80°C in single-use aliquots to avoid freeze-thaw cycles.

Module 3: Reaction Optimization (Troubleshooting Guide)

Q: I am observing significant racemization during the amide coupling step. I'm running the reaction at 40°C to push conversion. What should I do?

A: You are battling the "Acidity Trap." The alpha-hydroxyl group increases the acidity of the alpha-proton (pKa ~13-14 vs. ~30 for standard amides), making it susceptible to deprotonation by the base used in coupling (e.g., DIPEA, TEA). 40°C provides enough thermal energy to overcome the activation energy for enolization.

Optimization Workflow:

-

Lower Temperature: Reduce reaction temperature to 0°C - 4°C .

-

Trade-off: The reaction will be slower.

-

Fix: Use more active coupling reagents (e.g., HATU or COMU) to maintain rate at lower T.

-

-

Base Management: Use the weakest base possible (e.g., Collidine or N-methylmorpholine) rather than TEA/DIPEA.

-

Protecting Groups: If racemization persists, protect the hydroxyl group (e.g., TBS or Acetyl) before amidation. The protecting group removes the H-bond donor capability and sterically hinders base approach.

Q: My reaction yield is good, but I see a "split peak" in HPLC. Is this a rotamer or an impurity?

A: This is a classic diagnostic dilemma. Alpha-hydroxy amides often exhibit restricted rotation around the C-N bond, leading to cis/trans rotamers observable by NMR or HPLC.

Diagnostic Experiment: Variable Temperature (VT) NMR

-

Take a 1H NMR at 25°C (observe split peaks).

-

Heat the sample to 50°C (in DMSO-d6).

-

Result A: Peaks coalesce into a single sharp peak = Rotamers (Stable compound).

-

Result B: Peaks remain distinct or new peaks appear = Diastereomers/Racemization (Impurity).

Module 4: Quantitative Stability Data

The following data summarizes the half-life (

Table 1: Thermal Stability Profile (Aqueous Buffer)

| pH Condition | Temperature | Estimated | Primary Degradation Mode |

| pH 2.0 (Acidic) | 4°C | > 6 months | Stable |

| pH 2.0 (Acidic) | 60°C | 48 hours | Hydrolysis (Amide bond cleavage) |

| pH 7.4 (Physiological) | 25°C | 14 days | O-N Migration / Slow Hydrolysis |

| pH 7.4 (Physiological) | 37°C | 3-5 days | O-N Migration |

| pH 10.0 (Basic) | 25°C | < 6 hours | Rapid Racemization |

| pH 10.0 (Basic) | 60°C | < 30 mins | Hydrolysis + Racemization |

Note: Data derived from general amide hydrolysis kinetics and specific alpha-hydroxy reactivity profiles [1, 2].

Module 5: Experimental Protocol – Thermal Stress Test

Use this protocol to validate the stability of your specific alpha-hydroxy amide lead candidate.

Objective: Determine the "Safe Operating Window" for processing.

Materials:

-

Target Compound (1 mg/mL in 1:1 MeCN:Buffer)

-

HPLC/UPLC with PDA detector

-

Thermostatted heating block

Step-by-Step:

-

Preparation: Prepare three aliquots of your compound at pH 7.4.

-

Incubation: Incubate aliquots at 4°C , 25°C , and 40°C .

-

Sampling: Inject samples at T=0, 4h, 24h, and 48h.

-

Analysis:

-

Monitor loss of parent peak (AUC).

-

Monitor appearance of RRT ~0.8-0.9 (Hydrolysis acid product) or RRT ~1.1 (Rearranged isopeptide).

-

-

Calculation: Plot

vs. Time. The slope

Decision Logic (Graphviz):

Figure 2: Decision matrix for optimizing reaction and storage conditions based on stress-test results.

References

- Amide Hydrolysis Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for amide hydrolysis kinetics).

-

O-N Acyl Migration: Sohma, Y., et al. (2004). "Development of O-Acyl Isopeptide Method for the Synthesis of Difficult Sequence-Containing Peptides." Journal of Peptide Science. Link

-

Racemization in Peptide Synthesis: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

- Weerman Degradation: Weerman, R. A. (1918). "The Action of Sodium Hypochlorite on Amides of Alpha-Hydroxy Acids." Recueil des Travaux Chimiques des Pays-Bas.

Technical Support Center: Solubilization Protocols for 2-Hydroxy-N-methyl-2-phenylacetamide

Executive Summary & Molecule Profile

Compound Identity: 2-Hydroxy-N-methyl-2-phenylacetamide Common Name: N-Methylmandelamide Physicochemical Barrier: Unlike highly lipophilic drugs (High LogP), this compound presents a Crystal Lattice Energy Barrier . With a computed LogP of approximately 0.4 [1], the molecule is not inherently hydrophobic. However, the presence of both a hydroxyl group (-OH) and an amide group (-CONH-) creates a robust intermolecular hydrogen-bonding network in the solid state.

Implication: The challenge is not keeping the molecule in solution (thermodynamics) but breaking the crystal lattice to get it into solution (kinetics). Standard pH adjustment is ineffective because the molecule is non-ionizable in the physiological range (Amide pKa > 15; Alcohol pKa > 16).

Physicochemical Snapshot

| Property | Value (Approx.)[1][2][3][4][5][6][7][8][9] | Impact on Solubility |

| Molecular Weight | 165.19 g/mol | Low MW favors solubility. |

| LogP (Oct/Water) | ~0.4 [1] | Low lipophilicity; indicates water compatibility once dissolved. |

| H-Bond Donors | 2 (OH, NH) | Causes strong crystal packing (high melting point). |

| pKa | Neutral | Do not use NaOH or HCl. It will not ionize; it may hydrolyze. |

Diagnostic Workflow

Use this decision matrix to select the appropriate solubilization protocol based on your downstream application.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Method A: Cosolvent "Spike" Protocol (Standard)

Best For: High-throughput screening, chemical reactions, robust cell lines. Mechanism: The organic solvent disrupts the crystal lattice, allowing the water to solvate the individual molecules.

Reagents

-

Primary Solvent: DMSO (Dimethyl sulfoxide) or Absolute Ethanol.

-

Secondary Solvent: PEG-400 (Polyethylene glycol).

-

Diluent: PBS or Water.

Step-by-Step Protocol

-

Weighing: Weigh the target amount of N-methylmandelamide.

-

Primary Dissolution (Critical Step):

-

Add 100% DMSO to the powder.

-

Volume: Use the minimum volume to achieve a concentration 200x to 1000x higher than your final target concentration.

-

Action: Vortex or sonicate until completely clear. Do not add water yet.

-

-

Intermediate Phase (Optional but Recommended):

-

If precipitation occurs upon water addition, add PEG-400 to the DMSO stock (Ratio 1:1). This acts as a bridge between the hydrophobic drug and water.

-

-

Aqueous Dilution:

-

Slowly pipette the DMSO/Drug solution into the vortexing aqueous buffer.

-

Rule: Always add Organic -> Aqueous . Never add Aqueous -> Organic, as this causes local supersaturation and immediate precipitation ("crashing out").

-

Troubleshooting Table:

| Observation | Cause | Solution |

|---|---|---|

| Immediate White Cloud | "Crashing out" (Nucleation) | Increase PEG-400 content; ensure rapid mixing during addition. |

| Oily Droplets | Phase separation | Compound is melting but not dissolving. Warm the solution to 40°C. |

Method B: Cyclodextrin Inclusion Complexation (Advanced)

Best For: Animal studies (IV/IP), sensitive cell cultures, long-term stability. Mechanism: The phenyl ring of the mandelamide fits inside the hydrophobic cavity of the cyclodextrin (Host-Guest chemistry), shielding it from water while the CD's outer shell ensures water solubility [2].

Reagents

-

Host: Hydroxypropyl-

-Cyclodextrin (HP- -

Vehicle: Saline or Water.

Step-by-Step Protocol

-

Prepare Vehicle: Dissolve HP-

-CD in water to create a 20% (w/v) stock solution. Filter through 0.22 µm filter. -

Excess Addition: Add N-methylmandelamide in excess of its estimated solubility (e.g., 5 mg/mL) to the CD solution.

-

Equilibration:

-

Shake or stir at room temperature for 24 to 48 hours .

-

Why? Complexation is an equilibrium process. It is not instantaneous.

-

-

Clarification:

-

Centrifuge at 10,000 rpm for 5 minutes or filter (0.45 µm) to remove undissolved solid.

-

-

Quantification: Analyze the supernatant via HPLC to determine the final soluble concentration.

Figure 2: Equilibrium dynamics of Host-Guest complexation. The phenyl ring enters the CD cavity.

Frequently Asked Questions (FAQ)

Q1: Can I use acidic or basic buffers to dissolve it? A: No. The amide nitrogen is not basic (pKa < -1), and the hydroxyl proton is very weakly acidic (pKa > 16). Adjusting pH to extremes (e.g., pH 1 or pH 13) will likely cause chemical hydrolysis of the amide bond (breaking it into mandelic acid and methylamine) rather than ionizing it for solubility. Stick to neutral pH [3].

Q2: My compound precipitates after 4 hours in the fridge. Why? A: You are seeing kinetic solubility reverting to thermodynamic solubility .

-

Explanation: Heating or DMSO spiking creates a supersaturated solution (metastable). Cold temperatures reduce solubility and encourage crystal nucleation.

-